N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14759967
InChI: InChI=1S/C18H17N3O2/c1-23-16-5-3-2-4-13(16)18(22)19-12-8-9-14-15(10-12)21-17(20-14)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC14759967

Molecular Formula: C18H17N3O2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide -

Specification

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
IUPAC Name N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C18H17N3O2/c1-23-16-5-3-2-4-13(16)18(22)19-12-8-9-14-15(10-12)21-17(20-14)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key RNTJSWFZUQIPFW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three critical components:

  • Benzimidazole core: A bicyclic aromatic system known for its role in DNA intercalation and enzyme inhibition .

  • Cyclopropyl substituent: A strained three-membered ring that enhances metabolic stability and influences binding affinity .

  • 2-Methoxybenzamide group: A polar moiety that improves solubility and participates in hydrogen bonding with target proteins.

Molecular Geometry and Electronic Properties

The benzimidazole ring system adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites . Density functional theory (DFT) calculations suggest that the cyclopropyl group induces slight distortion in the benzimidazole plane, potentially modulating steric interactions. The methoxy group’s electron-donating effects stabilize the benzamide carbonyl, enhancing its electrophilicity for nucleophilic attack in biological systems.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight307.3 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide involves multi-step organic reactions:

  • Formation of the benzimidazole core: Condensation of o-phenylenediamine with a cyclopropane-containing carbonyl precursor under acidic conditions.

  • Introduction of the methoxybenzamide group: Amide coupling between 2-methoxybenzoic acid and the benzimidazole intermediate using carbodiimide reagents.

Critical parameters include strict temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis of the cyclopropyl group. Yields typically range from 65–75%, with purity exceeding 95% after recrystallization.

Stability and Degradation

The compound demonstrates moderate stability in aqueous solutions (pH 4–8) but undergoes rapid degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with cleavage occurring at the amide bond. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months, suggesting suitability for long-term storage.

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro screens against the NCI-60 cancer cell line panel revealed potent activity (IC50_{50} = 0.8–2.4 µM) in leukemia (HL-60) and breast cancer (MCF-7) models. Mechanistic studies propose dual targeting:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .

  • Kinase modulation: Allosteric binding to cyclin-dependent kinases (CDKs), as confirmed by surface plasmon resonance (KD = 120 nM).

Table 2: Anticancer Activity Across Cell Lines

Cell LineOriginIC50_{50} (µM)
HL-60Leukemia0.8 ± 0.1
MCF-7Breast Cancer1.2 ± 0.3
A549Lung Cancer2.4 ± 0.5
Data sourced from and

Comparative Analysis with Structural Analogs

Benzimidazole Derivatives

Substitution patterns significantly influence pharmacological profiles:

Table 3: Structure-Activity Relationships in Benzimidazoles

CompoundR-GroupAnticancer IC50_{50} (µM)Antimicrobial MIC (µg/mL)
N-(2-Cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide2-OCH3_30.8–2.4N/A
N-(1H-Benzimidazol-5-yl)-4-nitrobenzamide4-NO2_25.1–8.732–64
5-Cyclopropyl-1H-benzimidazoleH>1016–32
Data compiled from, , and

The 2-methoxy substitution confers superior anticancer potency compared to nitro or unsubstituted analogs, likely due to enhanced hydrogen bonding capacity.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Moderate oral bioavailability (F = 45%) in rodent models, limited by first-pass metabolism.

  • Distribution: Volume of distribution (Vd) = 1.8 L/kg, indicating extensive tissue penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl ring to a dihydroxy metabolite.

  • Excretion: Renal clearance (CLR_R = 0.2 L/h/kg) accounts for 60% of total elimination.

Future Directions and Clinical Translation

While N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide shows preclinical promise, key challenges remain:

  • Optimizing solubility: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for IV administration.

  • Combination therapy: Synergy studies with DNA-damaging agents (e.g., cisplatin) to overcome resistance .

  • Target validation: CRISPR screening to identify synthetic lethal partners for precision oncology applications.

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